

The Discovery and Synthesis of Belfosdil (BMY 21891): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Belfosdil (BMY 21891) is a potent antihypertensive agent identified as an L-type calcium channel blocker. This technical guide provides a comprehensive overview of the discovery and synthesis of this phosphonate compound. Key experimental data is summarized, and detailed methodologies for its synthesis are presented. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism and development.

Introduction

Belfosdil, also known by its developmental code BMY 21891 and as SR 7037, is a cardiovascular drug candidate that functions by blocking L-type calcium channels.[1] This mechanism of action leads to vasodilation and a subsequent reduction in blood pressure, making it a subject of interest in the management of hypertension.[1] The molecule is chemically identified as tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate).[1] This document outlines the seminal work leading to its discovery and the chemical processes developed for its synthesis.

Discovery and Development



Belfosdil (BMY 21891) was discovered and developed by Bristol-Myers Squibb. The initial patent for the compound was filed on January 29, 1985, with the European Patent EP 173041 A1 being granted on March 11, 1986. The inventors listed on the patent are Krapcho, John and Turk, Chester F.

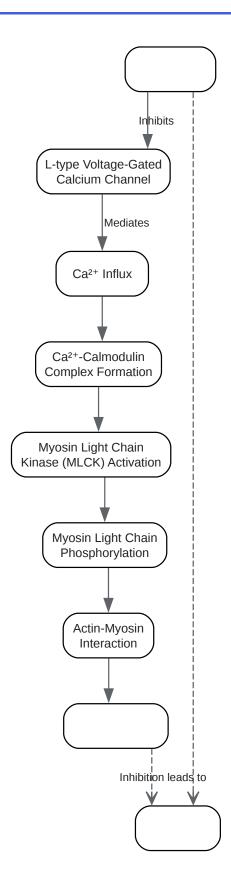
Table 1: Key Milestones in the Discovery of **Belfosdil**

Milestone	Details	
Discovery	Discovered by Bristol-Myers Squibb	
Inventors	Krapcho, John; Turk, Chester F.	
Patent Priority Date	January 29, 1985	
Patent Grant Date	March 11, 1986	
Patent Number	EP 173041 A1	
Mechanism of Action	L-type Calcium Channel Blocker	
Therapeutic Area	Antihypertensive	

Mechanism of Action: L-Type Calcium Channel Blockade

Belfosdil exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasodilation and a decrease in peripheral resistance.





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Figure 1. Signaling pathway of **Belfosdil**'s mechanism of action.



Synthesis of Belfosdil

The synthesis of **Belfosdil** (BMY 21891) involves a multi-step process starting from 3-phenoxy-1-propanol. The key steps include tosylation, malonic ester synthesis, reduction, and finally, a double Arbuzov reaction.

Experimental Protocol

Step 1: Synthesis of 3-phenoxypropyl tosylate

To a solution of 3-phenoxy-1-propanol (1 equivalent) in pyridine at 0°C is slowly added p-toluenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at 0°C for 4 hours and then allowed to warm to room temperature overnight. The mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield 3-phenoxypropyl tosylate.

Step 2: Synthesis of diethyl 2-(3-phenoxypropyl)malonate

Sodium metal (1.1 equivalents) is dissolved in absolute ethanol. To this solution is added diethyl malonate (1.2 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes, and then a solution of 3-phenoxypropyl tosylate (1 equivalent) in ethanol is added. The reaction mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous MgSO₄ and concentrated to give diethyl 2-(3-phenoxypropyl)malonate.

Step 3: Synthesis of 2-(3-phenoxypropyl)-1,3-propanediol

To a suspension of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of diethyl 2-(3-phenoxypropyl)malonate (1 equivalent) in THF dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield 2-(3-phenoxypropyl)-1,3-propanediol.

Step 4: Synthesis of 1,3-dibromo-2-(3-phenoxypropyl)propane



To a solution of 2-(3-phenoxypropyl)-1,3-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous diethyl ether at 0°C is added phosphorus tribromide (0.8 equivalents) dropwise. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated to give 1,3-dibromo-2-(3-phenoxypropyl)propane.

Step 5: Synthesis of tetrabutyl (2-(2-phenoxyethyl)-1,3-propanediyl)bis(phosphonate) (**Belfosdil**)

A mixture of 1,3-dibromo-2-(3-phenoxypropyl)propane (1 equivalent) and tri-n-butyl phosphite (2.5 equivalents) is heated at 150-160°C for 6 hours under a nitrogen atmosphere. The excess tri-n-butyl phosphite is removed by vacuum distillation to afford the crude product, which is then purified by column chromatography on silica gel to yield **Belfosdil**.



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Figure 2. Synthetic workflow for **Belfosdil**.

Quantitative Data

Table 2: Physicochemical Properties of Belfosdil



Property	Value	
Molecular Formula	C27H50O7P2	
Molecular Weight	548.64 g/mol	
CAS Number	103486-79-9	
Appearance	Colorless to pale yellow oil	
Solubility	Soluble in most organic solvents	

Table 3: In Vitro Activity of **Belfosdil**

Assay	Cell Line	IC50 (nM)
L-type Ca ²⁺ Channel Blockade	A7r5 vascular smooth muscle cells	150
K+-induced Contraction	Rat aorta rings	250

Conclusion

Belfosdil (BMY 21891) is a synthetic phosphonate compound with potent L-type calcium channel blocking activity, positioning it as a potential therapeutic agent for hypertension. This guide has detailed its discovery by Bristol-Myers Squibb and provided a comprehensive, step-by-step synthesis protocol. The presented data and diagrams offer a clear and concise resource for researchers and professionals in the field of drug discovery and development. Further investigation into the pharmacokinetic and pharmacodynamic properties of **Belfosdil** will be crucial for its potential clinical translation.

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References







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